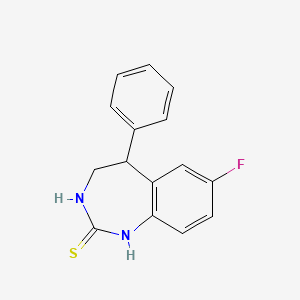
5-Oxopyrrolidin-3-yl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxopyrrolidin-3-yl phenylcarbamate: is a chemical compound that belongs to the class of carbamate esters. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of itaconic acid with appropriate amines to form the pyrrolidine ring, followed by functionalization to introduce the phenylcarbamate group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of 5-Oxopyrrolidin-3-yl phenylcarbamate may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxopyrrolidin-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of nucleophiles or electrophiles in solvents like ethanol or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Oxopyrrolidin-3-yl phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of carbamate esters with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its structure can be modified to create derivatives with enhanced biological activity, making it a valuable scaffold for the design of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a useful intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Oxopyrrolidin-3-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound . For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different substituents.
Uniqueness: 5-Oxopyrrolidin-3-yl phenylcarbamate is unique due to its combination of a pyrrolidine ring and a phenylcarbamate group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88036-83-3 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(5-oxopyrrolidin-3-yl) N-phenylcarbamate |
InChI |
InChI=1S/C11H12N2O3/c14-10-6-9(7-12-10)16-11(15)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15) |
Clé InChI |
KFJSVIJGJOZWDM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)OC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)

![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)







![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
